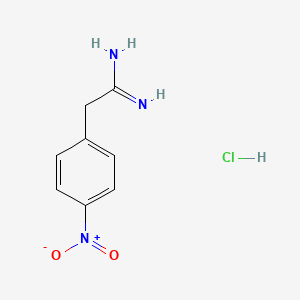
Phenol, 2,3-dichloro-6-(2,4-dichlorophenoxy)-
説明
Phenol, 2,3-dichloro-6-(2,4-dichlorophenoxy)- is a derivative of phenol that contains two chlorine atoms . It has a molecular weight of 163.001 . It is also known as 2,3-Dichlorophenol .
Synthesis Analysis
Dichlorophenols are used as intermediates in the manufacture of more complex chemical compounds, including the common herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) . 2,3-Dichlorophenol is obtained from 1,2,3-trichlorobenzene by sulfonation to salt and high pressure hydrolysis to 3,4-dichloro-2-hydroxybenzenesulfonic acid, then hydrolyzed by sulfuric acid to remove the sulfonic acid group .Molecular Structure Analysis
The molecular structure of Phenol, 2,3-dichloro-6-(2,4-dichlorophenoxy)- can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
Dichlorophenols are derivatives of phenol containing two chlorine atoms . They are used as intermediates in the manufacture of more complex chemical compounds .Physical And Chemical Properties Analysis
Phenol, 2,3-dichloro-6-(2,4-dichlorophenoxy)- has a molecular weight of 163.001 . More detailed physical and chemical properties are not available in the current resources.科学的研究の応用
Synthesis and Intermediates
Phenol, 2,3-dichloro-6-(2,4-dichlorophenoxy)-, also referred to as a type of chlorophenol, has been investigated for its role as a pharmaceutical intermediate. For instance, the synthesis of 4-(2,4-Dichlorophenoxy) phenol, a related compound, from 2,4-dichlorophenol showcases its potential in creating pharmaceutical intermediates through processes like etherization, reduction, diazotization, and hydrolysis, achieving a total yield of 57.6% (Quan, 2005).
Environmental Concerns and Byproducts
Research on riboflavin photosensitized oxidation of 2,4-dichlorophenol highlights concerns about the formation of chlorinated dioxins, a class of compounds with significant environmental and health implications. Studies indicated the formation of dimeric products through phenoxy radicals that could potentially lead to chlorinated dibenzo-p-dioxins, although these were not detected under the studied conditions (Plimmer & Klingebiel, 1971).
Chemical Analysis and Detection
The determination of priority phenolic compounds in water and industrial effluents emphasizes the importance of monitoring chlorophenols, including 2,4-dichlorophenol, due to their environmental persistence and potential toxicity. Various polymeric liquid-solid extraction cartridges have been used for their detection in an automated manner, showcasing advancements in analytical methodologies (Castillo, Puig, & Barceló, 1997).
Adsorption and Removal Techniques
Studies focusing on the adsorption mechanism and dynamics of graphene oxide for the removal of chlorophenol-based environmental hormones elucidate the potential of advanced materials in mitigating pollution. These studies reveal the adsorption capacity can be enhanced by functional groups on graphene oxide, providing insight into the removal of hazardous compounds from the environment (Wei et al., 2019).
Electropolymerization for Wastewater Treatment
Research on the electropolymerization of chlorinated phenols on Pt electrodes in alkaline solutions presents a novel approach for treating wastewater. This process results in the formation of oligomers through the electrooxidation-electropolymerization of phenolic compounds, offering a path towards the degradation of these pollutants in an environmentally friendly manner (Ezerskis & Jusys, 2002).
特性
IUPAC Name |
2,3-dichloro-6-(2,4-dichlorophenoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4O2/c13-6-1-3-9(8(15)5-6)18-10-4-2-7(14)11(16)12(10)17/h1-5,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWHBKVTXLCASI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C(=C(C=C2)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30213121 | |
| Record name | Phenol, 2,3-dichloro-6-(2,4-dichlorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30213121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-6-(2,4-dichlorophenoxy)phenol | |
CAS RN |
63709-57-9 | |
| Record name | 2,3-Dichloro-6-(2,4-dichlorophenoxy)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63709-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2,3-dichloro-6-(2,4-dichlorophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063709579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,3-dichloro-6-(2,4-dichlorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30213121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(Oxazolo[4,5-b]pyridin-2-yl)benzonitrile](/img/structure/B1615686.png)
![2-[Allyl(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B1615688.png)







